![molecular formula C14H14ClNO5S2 B1220957 ((5-(2-(((4-Chlorophenyl)sulfonyl)amino)ethyl)-2-thienyl)oxy)acetic acid CAS No. 120824-10-4](/img/structure/B1220957.png)
((5-(2-(((4-Chlorophenyl)sulfonyl)amino)ethyl)-2-thienyl)oxy)acetic acid
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amino group, a thienyl group (a sulfur-containing heterocycle), and a carboxylic acid group. These functional groups suggest that the compound could have a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced using a sulfonyl chloride in the presence of a base. The amino group could be introduced using an amine in a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, amino, thienyl, and carboxylic acid groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the sulfonyl group could undergo electrophilic aromatic substitution reactions, and the carboxylic acid group could undergo reactions with bases or with other carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl, amino, and carboxylic acid groups would likely make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-[2-[(4-chlorophenyl)sulfonylamino]ethyl]thiophen-2-yl]oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c15-10-1-4-12(5-2-10)23(19,20)16-8-7-11-3-6-14(22-11)21-9-13(17)18/h1-6,16H,7-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWSMXAOMYEJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153031 |
Source
|
Record name | HN 11501 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((5-(2-(((4-Chlorophenyl)sulfonyl)amino)ethyl)-2-thienyl)oxy)acetic acid | |
CAS RN |
120824-10-4 |
Source
|
Record name | HN 11501 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120824104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HN 11501 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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